![molecular formula C10H13N3O B13431752 1-isobutyl-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde](/img/structure/B13431752.png)
1-isobutyl-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-isobutyl-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde is a heterocyclic compound that features both imidazole and pyrazole rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-isobutyl-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde typically involves the cyclization of amino-substituted pyrazoles with aldehydes and isocyanides in the presence of Lewis or Brønsted acids . The reaction conditions can vary, but common methods include heating at temperatures ranging from 50°C to 140°C . Another approach involves the selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold using Br/Mg-exchange, regioselective magnesiations, and zincations with TMP-bases (2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis and functionalization can be applied to scale up the production of this compound.
化学反应分析
Types of Reactions
1-isobutyl-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The imidazole and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted imidazo[1,2-b]pyrazoles, depending on the specific reaction conditions and reagents used.
科学研究应用
1-isobutyl-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: The compound can be used in the development of new materials, including dyes and catalysts.
作用机制
The mechanism of action of 1-isobutyl-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde involves its interaction with various molecular targets and pathways. The imidazole and pyrazole rings can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their function .
相似化合物的比较
Similar Compounds
1H-imidazo[1,2-b]pyrazole: Lacks the isobutyl and aldehyde groups but shares the core structure.
1-isobutyl-1H-pyrazole-5-carbaldehyde: Similar structure but lacks the imidazole ring.
1H-imidazo[1,2-b]pyrazole-6-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
Uniqueness
1-isobutyl-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde is unique due to the presence of both the isobutyl and aldehyde groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C10H13N3O |
|---|---|
分子量 |
191.23 g/mol |
IUPAC 名称 |
1-(2-methylpropyl)imidazo[1,2-b]pyrazole-6-carbaldehyde |
InChI |
InChI=1S/C10H13N3O/c1-8(2)6-12-3-4-13-10(12)5-9(7-14)11-13/h3-5,7-8H,6H2,1-2H3 |
InChI 键 |
VTWRSZMCJZSSBB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CN1C=CN2C1=CC(=N2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


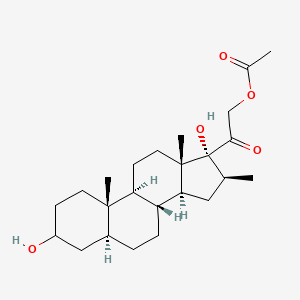
![(2R)-2-phenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyacetic acid](/img/structure/B13431675.png)
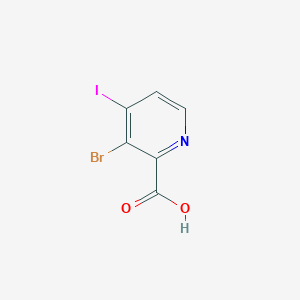
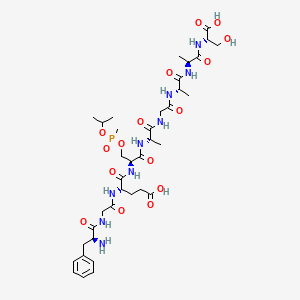
![(2S,3R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-2,3-diol](/img/structure/B13431694.png)


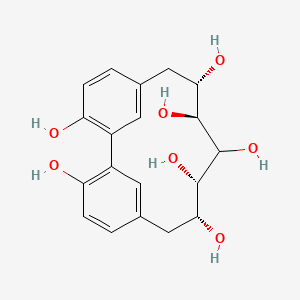
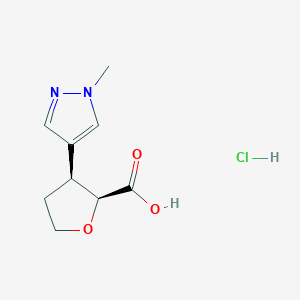
![Methyl 2-[(1E)-1-(Hydroxyimino)ethyl]benzoate](/img/structure/B13431731.png)


![(2R)-1-Azido-3-[[3-fluoro-4-(4-morpholinyl)phenyl]amino]-2-propanol 2-Acetate](/img/structure/B13431741.png)
![(alphaS,6R,7S)-6,7,8,8a-tetrahydro-6,7,8a-trihydroxy-2-(methylthio)-alpha-[[(phenylmethoxy)carbonyl]amino]-imidazo[4,5-b]azepine-4(5H)-hexanoic Acid Phenylmethyl Ester](/img/structure/B13431746.png)
